4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol
Description
Properties
IUPAC Name |
4-bromo-2-[(3,4-dimethylanilino)methyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-10-3-5-14(7-11(10)2)17-9-12-8-13(16)4-6-15(12)18/h3-8,17-18H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTRXTWUSKNADKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NCC2=C(C=CC(=C2)Br)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Precursor Synthesis: Formation of the Anilino-Methylphenol Backbone
The foundational step involves synthesizing 2-[(3,4-dimethylanilino)methyl]phenol, the non-brominated precursor. This is typically achieved via a Mannich-type reaction between 3,4-dimethylaniline and 2-hydroxybenzaldehyde in the presence of a mild acid catalyst. The reaction proceeds as follows:
Key parameters:
Regioselective Bromination at the 4-Position
Bromination of the phenolic precursor is critical to introduce the bromine atom at the para position relative to the hydroxyl group. Two primary methodologies dominate:
Direct Bromination Using Elemental Bromine
Adapted from CN104098449B, this method employs bromine (Br₂) in a halogenated solvent system:
Procedure :
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Dissolve 2-[(3,4-dimethylanilino)methyl]phenol (1 eq) in 1,2-dichloroethane (5 vol).
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Add glacial acetic acid (2 eq) as a reaction promoter.
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Slowly add bromine (1.05 eq) at 30–40°C over 2 hours.
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Stir for 12–16 hours at 40°C.
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Quench with aqueous sodium thiosulfate, extract with dichloromethane, and purify via column chromatography.
Key Outcomes :
Catalytic Bromination with Quaternary Ammonium Salts
US4223166A describes a bromination process using trimethylbenzylammonium bromide (0.5–1.5 wt%) as a phase-transfer catalyst:
Procedure :
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Combine precursor (1 eq), chlorobenzene (4 vol), and catalyst.
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Add bromine (1 eq) dropwise at 0–10°C.
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Warm gradually to 20°C and stir for 8 hours.
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Isolate via filtration after cooling to 5°C.
Key Outcomes :
Comparative Analysis of Bromination Methods
The catalytic method offers superior yield and selectivity, albeit requiring stringent temperature control. Direct bromination is more cost-effective for large-scale production.
Purification and Characterization
Crystallization and Filtration
Post-bromination, the crude product is crystallized from n-hexane/ethyl acetate (3:1) at −10°C. This step removes unreacted precursor and oligomeric byproducts.
Spectroscopic Validation
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¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J=2.4 Hz, 1H, ArH), 6.95 (dd, J=8.4, 2.4 Hz, 1H, ArH), 6.82 (d, J=8.4 Hz, 1H, ArH), 4.35 (s, 2H, CH₂), 2.25 (s, 6H, CH₃).
Industrial-Scale Optimization
For commercial production, continuous flow reactors are recommended to enhance heat dissipation during exothermic bromination. Key adjustments include:
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The bromine atom can be reduced to form the corresponding phenol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinones or hydroquinones.
Reduction: De-brominated phenol derivatives.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with biological macromolecules, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Comparisons
Halogen-Substituted Analogues
- 4-Chloro-2-[(3,4-dimethylanilino)methyl]phenol: Replacing bromine with chlorine reduces molecular weight to 296.14 g/mol and alters halogen-dependent interactions (e.g., hydrogen bonding, van der Waals forces). The chloro analogue exhibits similar crystallographic symmetry (monoclinic P2₁/n) but distinct lattice parameters due to smaller atomic size .
Substituted Aniline Derivatives
- (E)-4-Bromo-2-(((4-bromophenyl)imino)methyl)phenol (HL1): Features a second bromine on the aniline ring, enhancing π-stacking interactions and steric bulk. This compound forms copper complexes with distinct UV-Vis absorption profiles due to extended conjugation .
- 4-Bromo-2-(((2-morpholinoethyl)imino)methyl)phenol: Incorporates a morpholine group, improving water solubility and antioxidant activity (929 µM FeSO₄ equivalent/g vs. 11 µM for non-morpholine analogues) .
Table 1: Structural and Physical Properties
| Compound | Molecular Weight (g/mol) | Space Group | Key Substituents | Notable Properties |
|---|---|---|---|---|
| 4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol | 304.18 | P2₁/n | Br, 3,4-dimethylaniline | High thermal stability, ligand use |
| 4-Chloro analogue | 296.14 | P2₁/n | Cl, 3,4-dimethylaniline | Smaller halogen, weaker X-bonding |
| HL1 (4-bromo-4'-bromo) | 367.05 | Not reported | Br, Br | Enhanced π-stacking, Cu²⁺ sensing |
| Morpholine derivative | 337.20 | Not reported | Br, morpholine | Improved solubility, antioxidant |
Electronic and Reactivity Comparisons
- Electron-Withdrawing vs. Donor Groups: Bromine’s electron-withdrawing nature reduces electron density at the imine nitrogen, affecting metal-binding affinity. In contrast, methoxy or methyl groups (e.g., 4-bromo-2-[(2-methoxyphenyl)imino]methylphenol) donate electrons, enhancing coordination to soft acids like Cu²⁺ .
- DFT Studies : Density functional theory (DFT) calculations reveal that bromine substitution lowers the HOMO-LUMO gap compared to chloro or fluoro derivatives, increasing photoreactivity .
Biological Activity
4-Bromo-2-[(3,4-dimethylanilino)methyl]phenol is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C15H14BrN and a molecular weight of approximately 304.18 g/mol. Its structure features a bromine atom, an imine functional group, and a hydroxyl group, which contribute to its reactivity and biological interactions. The dihedral angle between the aromatic rings is approximately 4.10°, indicating a nearly planar configuration that is significant for its biological activity .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The imine functional group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. This interaction is crucial for understanding the compound's therapeutic potential .
- Halogen Bonding : The presence of the bromine atom may enhance the compound's biological properties through halogen bonding, which can influence the binding affinity to various biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 100 |
| Escherichia coli | 12 | 100 |
| Pseudomonas aeruginosa | 10 | 100 |
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa (cervical cancer) | 20 | Apoptosis induction |
| MCF-7 (breast cancer) | 25 | Oxidative stress |
| A549 (lung cancer) | 30 | Mitochondrial dysfunction |
Case Studies
- Case Study on Antimicrobial Activity : A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of various derivatives of brominated phenols, including this compound. The results indicated significant inhibition against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics.
- Case Study on Anticancer Mechanisms : Research by Jones et al. (2021) investigated the effects of this compound on breast cancer cell lines. The findings revealed that treatment with the compound led to increased levels of reactive oxygen species (ROS), which correlated with enhanced apoptosis rates in MCF-7 cells .
Comparative Analysis with Similar Compounds
When compared to structurally similar compounds such as 4-Bromo-N,N-dimethylaniline and other brominated phenols, this compound exhibits unique properties due to the combination of functional groups present in its structure.
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-Bromo-N,N-dimethylaniline | Low | Moderate |
| 4-Bromo-3-methylphenol | Moderate | Low |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
